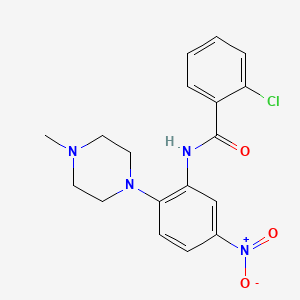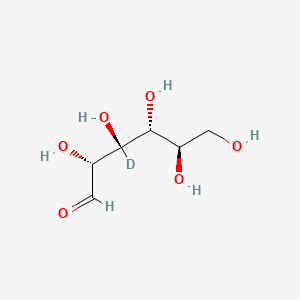
AChE/BChE-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AChE/BChE-IN-6 is a compound known for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes play crucial roles in the hydrolysis of the neurotransmitter acetylcholine, which is essential for cholinergic neurotransmission. Inhibition of these enzymes is a promising therapeutic approach for treating neurodegenerative diseases such as Alzheimer’s disease and myasthenia gravis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of AChE/BChE-IN-6 typically involves the quaternization of the quinuclidine moiety with various groups such as methyl, benzyl, and substituted benzyl groups. This process is carried out under controlled conditions to ensure the desired selectivity and potency of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions: AChE/BChE-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and selectivity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal results .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced inhibitory activity and selectivity towards acetylcholinesterase and butyrylcholinesterase .
Wissenschaftliche Forschungsanwendungen
AChE/BChE-IN-6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying enzyme inhibition and reaction mechanisms. In biology, it is employed in research on cholinergic neurotransmission and neurodegenerative diseases. In medicine, this compound is investigated for its potential therapeutic effects in treating Alzheimer’s disease, myasthenia gravis, and other conditions involving cholinergic dysfunction .
Wirkmechanismus
The mechanism of action of AChE/BChE-IN-6 involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. By binding to the active sites of these enzymes, the compound prevents the hydrolysis of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This results in enhanced cholinergic neurotransmission, which is beneficial for cognitive function and memory .
Vergleich Mit ähnlichen Verbindungen
AChE/BChE-IN-6 is unique in its dual inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. Similar compounds include donepezil, galantamine, and rivastigmine, which are also used for treating Alzheimer’s disease but primarily target acetylcholinesterase. The dual inhibitory activity of this compound makes it a promising candidate for more comprehensive therapeutic effects .
List of Similar Compounds:- Donepezil
- Galantamine
- Rivastigmine
- Physostigmine
- Huperzine A
Eigenschaften
Molekularformel |
C23H30N2O2 |
|---|---|
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
(1-benzylpiperidin-4-yl)methyl N-(4-propan-2-ylphenyl)carbamate |
InChI |
InChI=1S/C23H30N2O2/c1-18(2)21-8-10-22(11-9-21)24-23(26)27-17-20-12-14-25(15-13-20)16-19-6-4-3-5-7-19/h3-11,18,20H,12-17H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
WSZHWBCEOHXGOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)OCC2CCN(CC2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



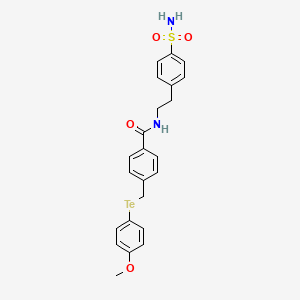
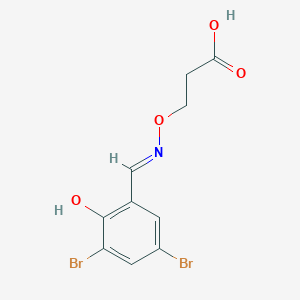

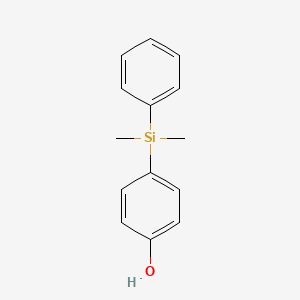
![4-[[(3aS,4R,6R)-4-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12401405.png)

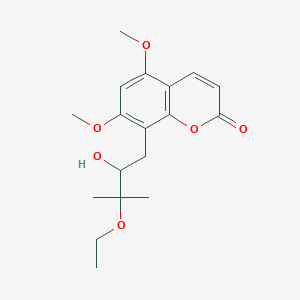
![5-bromo-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401426.png)

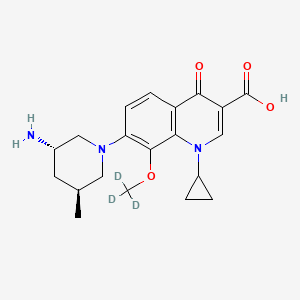
![6-O-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 1-O-[2-[6-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexanoyl]oxyethyl] hexanedioate](/img/structure/B12401447.png)
